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molecular formula C8H15N B045190 2-Propylvaleronitrile CAS No. 13310-75-3

2-Propylvaleronitrile

Cat. No. B045190
M. Wt: 125.21 g/mol
InChI Key: YCBOPMITSGZJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04127604

Procedure details

By means of the funnel, there were then slowly added 8 g (0.064 mol) of di-n-propyl acetonitrile prepared by the above-described method. The mixture was heated to 80°-82° C. and was kept at this temperature for 2 hours. It was then cooled to 50°-52° C. and, while this temperature was maintained by gentle external cooling, a solution of 6.2 g (0.09 mol) of sodium nitrite in 10 ml of water was introduced under vigorous stirring and by means of the funnel. When the operation of introduction had been completed, the mixture was cooled to 20° C. under a gentle stream of nitrogen and 30 ml of water was added through the funnel. Stirring was maintained for 30 minutes and then the mixture was allowed to decant for 30 minutes into a separation funnel. The organic phase was separated and the aqueous phase was extracted with 10 ml of toluene. This toluenic phase was added to the crude di-n-propyl acetic acid obtained and the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water. After decantation, the toluenic phase was eliminated and the alkali aqueous phase acidified by adding 8 g of 36% by weight hydrochloric acid. After decantation, the organic phase was collected and the aqueous phase extracted with toluene. The two organic phases were combined and three successive washing operations with 8 ml of water carried out. The toluene was distilled at atmospheric pressure and a residue weighing 9 g, representing a yield of 97% of crude di-n-propyl acetic acid was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]#N)[CH2:2][CH3:3].N([O-])=[O:11].[Na+].[OH2:14]>>[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]([OH:11])=[O:14])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CC)C(C#N)CCC
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring and by means of the funnel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80°-82° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 50°-52° C. and, while this temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by gentle external cooling
ADDITION
Type
ADDITION
Details
was added through the funnel
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to decant for 30 minutes into a separation funnel
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 10 ml of toluene
ADDITION
Type
ADDITION
Details
This toluenic phase was added to the crude di-n-propyl acetic acid
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water
ADDITION
Type
ADDITION
Details
by adding 8 g of 36% by weight hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After decantation, the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with toluene
WASH
Type
WASH
Details
three successive washing operations with 8 ml of water
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled at atmospheric pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C(C(=O)O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04127604

Procedure details

By means of the funnel, there were then slowly added 8 g (0.064 mol) of di-n-propyl acetonitrile prepared by the above-described method. The mixture was heated to 80°-82° C. and was kept at this temperature for 2 hours. It was then cooled to 50°-52° C. and, while this temperature was maintained by gentle external cooling, a solution of 6.2 g (0.09 mol) of sodium nitrite in 10 ml of water was introduced under vigorous stirring and by means of the funnel. When the operation of introduction had been completed, the mixture was cooled to 20° C. under a gentle stream of nitrogen and 30 ml of water was added through the funnel. Stirring was maintained for 30 minutes and then the mixture was allowed to decant for 30 minutes into a separation funnel. The organic phase was separated and the aqueous phase was extracted with 10 ml of toluene. This toluenic phase was added to the crude di-n-propyl acetic acid obtained and the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water. After decantation, the toluenic phase was eliminated and the alkali aqueous phase acidified by adding 8 g of 36% by weight hydrochloric acid. After decantation, the organic phase was collected and the aqueous phase extracted with toluene. The two organic phases were combined and three successive washing operations with 8 ml of water carried out. The toluene was distilled at atmospheric pressure and a residue weighing 9 g, representing a yield of 97% of crude di-n-propyl acetic acid was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]#N)[CH2:2][CH3:3].N([O-])=[O:11].[Na+].[OH2:14]>>[CH2:1]([CH:4]([CH2:7][CH2:8][CH3:9])[C:5]([OH:11])=[O:14])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CC)C(C#N)CCC
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring and by means of the funnel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80°-82° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 50°-52° C. and, while this temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by gentle external cooling
ADDITION
Type
ADDITION
Details
was added through the funnel
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to decant for 30 minutes into a separation funnel
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 10 ml of toluene
ADDITION
Type
ADDITION
Details
This toluenic phase was added to the crude di-n-propyl acetic acid
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water
ADDITION
Type
ADDITION
Details
by adding 8 g of 36% by weight hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After decantation, the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with toluene
WASH
Type
WASH
Details
three successive washing operations with 8 ml of water
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled at atmospheric pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C(C(=O)O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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